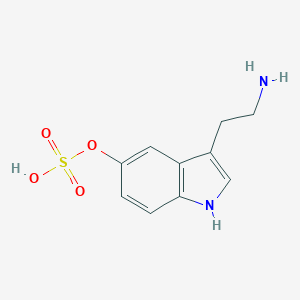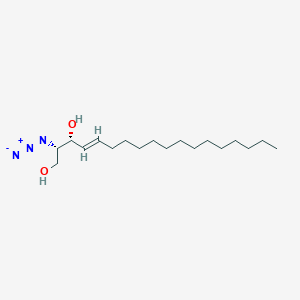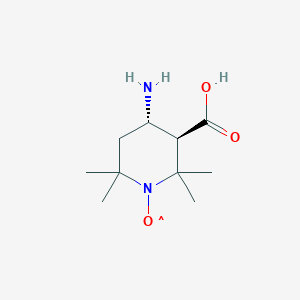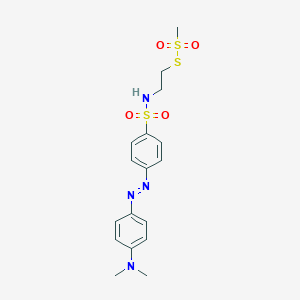
セロトニンO-硫酸塩
概要
説明
Serotonin O-sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound is formed through the sulfation of serotonin, a process that involves the addition of a sulfate group to the serotonin molecule. Serotonin O-sulfate has been identified in human plasma and is believed to be involved in various physiological processes, including the modulation of serotonin metabolism in the central nervous system .
科学的研究の応用
Serotonin O-sulfate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin metabolites in biological samples.
Biology: Studied for its role in serotonin metabolism and its potential impact on various physiological processes.
Medicine: Investigated as a biomarker for mood disorders such as depression and anxiety, as well as for its potential therapeutic applications in modulating serotonin levels.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting serotonin pathways.
作用機序
Target of Action
Serotonin O-sulfate, also known as 5-HT-SO4, is a metabolite of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes . The primary targets of serotonin O-sulfate are likely to be similar to those of serotonin, which include a wide range of serotonin receptors in the central nervous system . These receptors are involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Mode of Action
It is known that serotonin exerts its effects by binding to its receptors and initiating a cascade of intracellular events Given that serotonin O-sulfate is a metabolite of serotonin, it may interact with these receptors in a similar manner
Biochemical Pathways
Serotonin O-sulfate is involved in the metabolic pathways of serotonin. Serotonin is synthesized from the amino acid tryptophan in a two-step process, and it is then metabolized primarily by the enzyme monoamine oxidase (MAO) . The production of serotonin O-sulfate likely involves the sulfation of serotonin, a common phase II metabolic reaction. This reaction is typically catalyzed by sulfotransferase enzymes .
Pharmacokinetics
A study has shown that it can be detected in human plasma using a liquid chromatography–mass spectrometry (lc-ms) method . This suggests that serotonin O-sulfate is present in the bloodstream and may be distributed throughout the body. The same study also showed changes in the levels of serotonin O-sulfate in the plasma after the intake of a 5-hydroxytryptophan (5-HTP) -containing food supplement , indicating that its levels can be influenced by dietary factors.
Result of Action
Given its relationship to serotonin, it may play a role in the various physiological processes influenced by serotonin, such as mood regulation, appetite, sleep, and cognition
Action Environment
The action of serotonin O-sulfate may be influenced by various environmental factors. For example, dietary factors can influence its levels in the plasma . Additionally, the action of serotonin O-sulfate may be influenced by the overall state of the serotonergic system, which can be affected by factors such as stress, disease, and the use of certain medications .
生化学分析
Biochemical Properties
Serotonin O-sulfate interacts with various enzymes and proteins in the body. It is involved in the metabolism of serotonin, a key neurotransmitter in the CNS . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
Serotonin O-sulfate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role in serotonin metabolism suggests that it may have significant effects on cells in the CNS.
Molecular Mechanism
It is known to be involved in the metabolism of serotonin, suggesting that it may interact with enzymes involved in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serotonin O-sulfate can change over time. For example, a study found that the levels of Serotonin O-sulfate in the plasma of healthy volunteers changed after the intake of a serotonin-promoting supplement .
Metabolic Pathways
Serotonin O-sulfate is involved in the metabolic pathways of serotonin. It is hypothesized to accentuate the intensity of serotonin metabolism in the CNS .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of serotonin O-sulfate typically involves the sulfation of serotonin using sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dimethylformamide at low temperatures to prevent decomposition of the product. The reaction mixture is then neutralized, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of serotonin O-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is also scaled up using industrial chromatography systems .
化学反応の分析
Types of Reactions: Serotonin O-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of serotonin O-sulfate to its corresponding sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of serotonin O-sulfate can be achieved using reducing agents like sodium borohydride, leading to the formation of serotonin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; methanol or ethanol as solvents; room temperature.
Substitution: Amines or thiols; organic solvents like dichloromethane; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Serotonin sulfoxide, serotonin sulfone.
Reduction: Serotonin.
Substitution: Serotonin derivatives with substituted nucleophiles.
類似化合物との比較
Serotonin: The parent compound from which serotonin O-sulfate is derived.
5-Hydroxyindoleacetic acid: A major metabolite of serotonin, involved in its catabolism.
Serotonin N-acetyltransferase: An enzyme that acetylates serotonin, leading to the formation of N-acetylserotonin.
Uniqueness of Serotonin O-sulfate: Serotonin O-sulfate is unique in its ability to modulate serotonin metabolism through sulfation. Unlike other serotonin metabolites, it has a distinct role in influencing the activity of enzymes and receptors involved in serotonin pathways, making it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-5-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c11-4-3-7-6-12-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,12H,3-4,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYSGGSCOOBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2906-14-1 (sulfate) | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90167515 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-20-6 | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptamine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is serotonin O-sulfate and what is its role in the body?
A: Serotonin O-sulfate (5-HT-SO4) is a metabolite of serotonin, a neurotransmitter involved in various physiological functions. It is formed through the enzymatic sulfation of serotonin by sulfotransferases, primarily in the liver but also in other organs like the lung, kidney, brain, heart, and spleen [, ]. While the exact function of 5-HT-SO4 remains unclear, it is considered a potential biomarker for serotonin metabolism in the central nervous system [].
Q2: How is serotonin O-sulfate formed?
A: Serotonin O-sulfate is formed through the enzymatic transfer of a sulfate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of serotonin []. This reaction is catalyzed by sulfotransferases, enzymes found in various tissues, particularly the liver [, , ].
Q3: Where has serotonin O-sulfate been detected in the body?
A: In animals, serotonin O-sulfate has been found in neurons, endothelial cells, and urine []. Initial research in humans detected it in cerebrospinal fluid []. Recent studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also identified it in human plasma [].
Q4: Does serotonin O-sulfate have any biological activity?
A: Unlike serotonin, which can stimulate the contraction of smooth muscle, serotonin O-sulfate has been shown to have no such effect on isolated dog and rabbit aorta preparations, even at concentrations where serotonin is highly active []. This suggests that sulfation inactivates serotonin, contributing to its clearance from the body.
Q5: Are there specific analytical methods used to study serotonin O-sulfate?
A: Early research utilized techniques like thin-layer chromatography and paper electrophoresis to isolate and identify serotonin O-sulfate [, , ]. Modern methods for detecting and quantifying serotonin O-sulfate primarily involve sophisticated techniques like high-performance liquid chromatography (HPLC) often coupled with electrochemical detection or mass spectrometry (MS) [, ]. These methods offer high sensitivity and specificity, enabling the analysis of complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)






